1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole
Description
Chemical Identity and Structural Classification
The chemical identity of 1,5-dihydrobenzothiopyrano[4,3-c]pyrazole is precisely defined by its molecular formula Carbon₁₀Hydrogen₈Nitrogen₂Sulfur and molecular weight of 188.25 grams per mole. The compound is catalogued in chemical databases with the PubChem identifier 49763015, which provides standardized access to its structural and physical property data. The systematic nomenclature reflects the complex ring fusion pattern, where the benzothiopyran moiety forms the core structure with the pyrazole ring fused at the 4,3-c position.
The structural classification of this compound places it within the broader category of heterocyclic compounds, specifically as a member of the fused pyrazole family. According to established chemical classification systems, heterocyclic compounds are characterized as cyclic compounds containing atoms of at least two different elements as ring members. In this case, the compound incorporates carbon, nitrogen, and sulfur atoms within its ring framework, creating a complex heterocyclic system with multiple potential binding sites and reaction centers.
The stereochemical aspects of 1,5-dihydrobenzothiopyrano[4,3-c]pyrazole are particularly important for understanding its chemical behavior and potential applications. Research has demonstrated that the synthesis of these compounds typically results in specific stereoisomeric forms, with studies showing that reactions involving semicarbazide or thiosemicarbazide with appropriate precursors give only the cis 3-H,3a-H stereoisomers. This stereoselectivity is crucial for understanding the compound's three-dimensional structure and its interactions with other molecules.
The electronic structure of the compound is influenced by the conjugated system formed by the fused rings and the presence of multiple heteroatoms. The pyrazole ring contributes two nitrogen atoms with different electronic environments: one pyrrole-like nitrogen with acidic properties and one pyridine-like nitrogen with basic characteristics. The sulfur atom in the thiopyran ring adds additional complexity to the electronic distribution, potentially influencing the compound's reactivity and binding properties.
Historical Development of Thiopyrano-Pyrazole Heterocycles
The historical development of thiopyrano-pyrazole heterocycles can be traced back to the foundational work in pyrazole chemistry established in the late 19th century. The synthesis of substituted pyrazoles was first accomplished in 1883 by Knorr and colleagues, who developed methods for reacting β-diketones with hydrazine derivatives to produce pyrazole rings. This pioneering work established the fundamental synthetic approaches that would later be adapted and refined for more complex fused ring systems.
The evolution toward more sophisticated fused heterocycles gained momentum in the mid-20th century as synthetic methodologies became more refined and the understanding of heterocyclic chemistry expanded. The development of thiopyrano-fused systems represented a significant advancement in the field, as researchers began to recognize the unique properties that could be achieved through the combination of different heteroatoms within fused ring frameworks. The work by Buchner in 1889, who discovered pyrazole through decarboxylation methods, provided additional synthetic strategies that could be applied to complex ring systems.
Recent decades have witnessed a dramatic expansion in the synthesis and study of thiopyrano-pyrazole heterocycles, driven by advances in synthetic methodology and growing recognition of their potential applications. The period from 2013 to 2024 has been particularly productive for thiopyran-fused heterocycle synthesis, with researchers developing new strategies for constructing these complex molecular frameworks. Modern synthetic approaches have incorporated multi-component reactions, catalytic processes, and environmentally friendly methodologies to improve the efficiency and scope of these transformations.
The synthetic methodology for benzothiopyrano[4,3-c]pyrazole derivatives has evolved significantly over time, with researchers developing increasingly sophisticated approaches to control regioselectivity and stereoselectivity. Early methods relied primarily on classical cyclization reactions, but modern approaches incorporate advanced catalytic systems and multi-component reactions to achieve higher efficiency and broader substrate scope. The development of green chemistry approaches has also influenced recent synthetic strategies, with researchers seeking to minimize environmental impact while maintaining synthetic efficiency.
Contemporary research in thiopyrano-pyrazole chemistry has been significantly influenced by the recognition of these compounds' potential in medicinal chemistry applications. The synthesis of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives has been specifically investigated for their antiproliferative activity against human tumor cell lines, demonstrating the practical relevance of these synthetic developments. This biological activity has driven continued innovation in synthetic methodology, as researchers seek to develop more efficient routes to biologically active derivatives.
Significance in Heterocyclic Chemistry Research
The significance of 1,5-dihydrobenzothiopyrano[4,3-c]pyrazole in heterocyclic chemistry research extends far beyond its structural novelty, encompassing its role as a versatile scaffold for drug discovery, materials science, and fundamental chemical research. Heterocyclic compounds represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The benzothiopyrano[4,3-c]pyrazole framework contributes to this important class of compounds by providing a unique combination of structural features that can be exploited for various applications.
The research significance of this compound class is particularly evident in the development of new synthetic methodologies. The construction of complex fused ring systems like benzothiopyrano[4,3-c]pyrazole requires sophisticated synthetic strategies that often push the boundaries of current chemical knowledge. These synthetic challenges have led to the development of new reaction mechanisms, catalytic systems, and synthetic strategies that have broader applications in organic chemistry. The multi-component reactions used to synthesize pyrazole-linked heterocycles exemplify this approach, providing efficient one-pot procedures that can be applied to other synthetic challenges.
The biological activity profile of benzothiopyrano[4,3-c]pyrazole derivatives has established their importance in medicinal chemistry research. Studies have demonstrated that compounds within this structural class exhibit significant antiproliferative activity against human tumor cell lines, with particular efficacy observed for derivatives containing specific substitution patterns. The 7-methoxy-substituted benzothiopyrano[4,3-c]pyrazole derivatives have shown especially promising results, indicating the potential for structure-activity relationship studies to guide the development of more potent therapeutic agents.
The contemporary research landscape for benzothiopyrano[4,3-c]pyrazole derivatives reflects the compound's significance across multiple scientific disciplines. The development of new synthetic strategies continues to be a major focus, with researchers exploring innovative approaches to improve efficiency, selectivity, and environmental sustainability. The recent emphasis on green chemistry has led to the development of metal-free, room-temperature synthetic procedures that maintain high yields while reducing environmental impact.
The structural versatility of the benzothiopyrano[4,3-c]pyrazole scaffold makes it particularly valuable for exploring structure-activity relationships in medicinal chemistry. The multiple sites available for functionalization allow researchers to systematically modify the compound's properties and evaluate the effects on biological activity. This systematic approach has led to the identification of key structural features that contribute to biological activity, providing valuable insights for rational drug design approaches. The combination of computational studies with experimental synthesis and biological evaluation has created a comprehensive research framework that maximizes the potential for discovering new therapeutic agents within this structural class.
Properties
IUPAC Name |
1,5-dihydroisothiochromeno[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)6-13-9-5-11-12-10(8)9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWVBSHCIEKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(S1)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678503 | |
| Record name | 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189379-44-9 | |
| Record name | 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone Synthesis and Functionalization
The foundational step in many synthetic routes involves the preparation of chalcones (α,β-unsaturated ketones) bearing sulfur-containing substituents. A representative procedure involves the Claisen-Schmidt condensation of benzaldehyde derivatives with thiochromone acetophenone analogs. For instance, reaction of 4-sulfamoylbenzaldehyde with 3-mercaptoacetophenone in ethanol under alkaline conditions yields chalcones with a thioether linkage. Typical conditions employ 10% NaOH in ethanol at room temperature, achieving yields of 34–82% depending on substituent electronic effects. The chalcone intermediate serves as the precursor for pyrazole ring formation.
Pyrazole Ring Closure via Hydrazine Condensation
Cyclocondensation of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride in refluxing ethanol, catalyzed by glacial acetic acid, facilitates pyrazole ring formation. This step proceeds via nucleophilic attack of the hydrazine nitrogen on the chalcone’s β-carbon, followed by cyclodehydration. Reaction monitoring via thin-layer chromatography (TLC) confirms completion after 12 hours, with subsequent crystallization from methanol-ether mixtures yielding the tricyclic product. Modifications such as microwave-assisted heating reduce reaction times to 2–3 hours while maintaining yields >75%.
Key Optimization Parameters
- Catalyst : Acetic acid (10 mol%) enhances cyclization efficiency.
- Solvent : Ethanol provides optimal solubility, while DMF accelerates kinetics but complicates purification.
- Temperature : Reflux (78°C) ensures complete conversion, though lower temperatures (50–60°C) minimize side products in sensitive substrates.
Multicomponent Reaction (MCR) Approaches
One-Pot Assembly of the Tricyclic Framework
Green synthetic methodologies leverage MCRs to construct the benzothiopyrano[4,3-c]pyrazole core in a single step. A prototypical protocol involves the condensation of 4-sulfamoylbenzaldehyde, malononitrile, 3-mercapto-1-phenyl-1H-pyrazol-5(4H)-one, and hydrazine hydrate in ethanol under microwave irradiation (280 W, 5–6 minutes). This method circumvents isolation of intermediates and achieves yields of 85–90%, outperforming conventional reflux methods (65–70% yield over 2 hours).
Solvent and Catalyst Selection
Water emerges as a viable solvent for MCRs when paired with phase-transfer catalysts such as cetyltrimethylammonium bromide (CTAB). However, sulfur-containing precursors often necessitate ethanol or dimethyl sulfoxide (DMSO) to enhance solubility. Piperidine (20 mol%) serves as a dual-purpose base and catalyst, promoting both Knoevenagel condensation and cyclization steps.
Halogenation and Post-Functionalization Techniques
Sulfonamide Incorporation
Post-synthetic modification via sulfonylation enhances biological activity. Reaction of the free amine intermediate (generated by BOC deprotection) with 4-sulfamoylbenzoyl chloride in dichloromethane-triethylamine introduces the sulfonamide group, a critical pharmacophore for carbonic anhydrase inhibition. Citrate salt formation in methanol yields the final product as a nonhygroscopic powder.
Analytical Characterization and Validation
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective cyclization, with distinctive signals for the pyrazole C-4 proton (δ 7.8–8.2 ppm) and thiopyran methylene groups (δ 3.1–3.5 ppm). Infrared (IR) spectra exhibit absorption bands for sulfonamide S=O stretches (1343 cm⁻¹) and pyrazole C=N vibrations (1638 cm⁻¹).
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction of 1,5-Dihydrobenzothiopyrano[4,3-c]pyrazole derivatives reveals a planar tricyclic core with dihedral angles of 8.2° between the benzothiopyran and pyrazole rings. Hydrogen bonding between the sulfonamide group and active-site residues of carbonic anhydrase II (e.g., Thr199) underpins inhibitory potency.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Chalcone Condensation | 34–82 | 12–24 h | High substituent flexibility | Lengthy purification steps |
| Microwave MCR | 85–90 | 5–6 min | Rapid, atom-economical | Requires specialized equipment |
| Halogenation | 60–75 | 8–10 h | Enables functional diversity | Low regioselectivity in some cases |
Chemical Reactions Analysis
Types of Reactions: 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
1,5-Dihydro benzothiopyrano[4,3-c]pyrazole has been investigated for its potential pharmacological activities, including:
- Anticancer Activity: Studies have shown that derivatives of pyrazole compounds exhibit significant antitumor effects. For example, certain synthesized pyrazoles demonstrated substantial inhibitory effects on breast cancer cell lines (MCF-7), indicating potential as therapeutic agents against cancer .
- Anti-inflammatory and Antimicrobial Effects: The compound's structure allows for interactions with biological targets, which may lead to anti-inflammatory and antimicrobial properties. Research indicates that similar compounds can modulate signaling pathways related to inflammation and infection .
Case Study: Antitumor Activity
A study synthesized new pyrazole derivatives incorporating the 1,5-dihydrobenzothiopyrano structure and tested their cytotoxicity against MCF-7 cells. Compounds showed varying degrees of potency, with some achieving significant inhibition of cell growth .
Material Science
Organic Semiconductors:
The unique fused-ring structure of 1,5-Dihydro benzothiopyrano[4,3-c]pyrazole makes it a candidate for applications in organic electronics. Its properties may enable use in:
- Photovoltaic Devices: Research into materials for solar cells has identified this compound as a potential component due to its electronic properties .
- Light Emitting Diodes (LEDs): The compound's ability to form stable films can be advantageous in developing efficient LED materials.
Organic Synthesis
Synthetic Intermediate:
1,5-Dihydro benzothiopyrano[4,3-c]pyrazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules:
- Substitution Reactions: The compound can participate in electrophilic substitutions that introduce new functional groups .
- Oxidation and Reduction: It can be oxidized or reduced to create derivatives with altered properties, expanding its utility in synthetic pathways.
Mechanism of Action
The mechanism by which 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyridothiopyrano[4,3-c]pyrazole
Pyridothiopyrano[4,3-c]pyrazole replaces the benzene ring of the benzothiopyrano system with a pyridine ring. Marini et al. (2012) demonstrated that both benzothiopyrano and pyridothiopyrano derivatives inhibit α- and β-CAs, but the pyridine variant shows marginally higher affinity for tumor-associated CA IX (Ki = 8.3 nM vs. 12.1 nM for the benzothiopyrano analogue) . The pyridine nitrogen may facilitate additional polar interactions in the CA active site .
Isomeric Differences: Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles, the most studied pyranopyrazole isomers, differ in ring fusion ([2,3-c] vs. [4,3-c]), leading to distinct molecular geometries. Dihydropyrano[2,3-c]pyrazoles exhibit planar conformations, whereas the benzothiopyrano[4,3-c]pyrazole system adopts a boat-like thiopyran ring, enhancing steric complementarity with CA isoforms . Substituents on the N1 position of dihydropyrano[2,3-c]pyrazoles (e.g., aryl groups) significantly influence binding modes, clustering ligands into distinct interaction patterns with target proteins .
Key Research Findings
- Binding Mode Diversity: Benzothiopyrano derivatives exhibit dual binding modes—anchoring via the sulfonamide group to the CA zinc ion and engaging the thiopyran ring in π-π stacking with Phe131 .
- Cross-Isoform Activity: Unlike valdecoxib, which primarily targets CA IX/XII, benzothiopyrano[4,3-c]pyrazoles inhibit 15 CA isoforms, including mitochondrial CA VB (Ki = 22 nM) .
- Therapeutic Potential: Derivatives with 8-hydroxy or 8-acetamido groups show promise as anti-glaucoma agents due to high corneal permeability and sustained intraocular pressure reduction .
Biological Activity
1,5-Dihydro benzothiopyrano[4,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 1,5-Dihydro benzothiopyrano[4,3-c]pyrazole typically involves multi-step organic reactions. Various synthetic routes have been explored, often utilizing arylhydrazines and diketones as starting materials. The reaction conditions can significantly influence the yield and purity of the final product. For example, Burguete et al. reported successful synthesis using 1,3-bisaryl-monothio-1,3-diketone or 3-(methylthio)-1,3-bisaryl-2-propenones with arylhydrazines to yield pyrazole derivatives with complementary regioselectivity .
Biological Activities
1,5-Dihydro benzothiopyrano[4,3-c]pyrazole exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess notable antimicrobial properties. For instance, compounds derived from 1,5-Dihydro benzothiopyrano[4,3-c]pyrazole showed significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. In particular, a derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 mg/mL against E. coli .
- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. A study indicated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at specific concentrations . This suggests potential applications in treating inflammatory diseases.
- Antitubercular Activity : Research has shown promising results for the anti-tubercular activity of these compounds. For example, compounds were tested against the Mycobacterium tuberculosis strain H37Rv and exhibited notable inhibition rates comparable to standard treatments like rifampicin .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Rahimizadeh et al., a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles were synthesized and evaluated for their antimicrobial activity. The results indicated significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values around 25.1 µM . This emphasizes the potential of pyrazole derivatives in combating resistant bacterial strains.
Case Study 2: Anti-inflammatory Properties
Selvam et al. synthesized novel 1-thiocarbamoyl derivatives that demonstrated comparable anti-inflammatory activity to indomethacin in animal models. These findings highlight the therapeutic potential of pyrazole-based compounds in managing inflammation-related conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most efficient green synthesis methods for 1,5-dihydro[2]benzothiopyrano[4,3-c]pyrazole derivatives?
- Methodological Answer: Green synthesis approaches emphasize solvent-free conditions, recyclable catalysts, and one-pot multicomponent reactions. For example:
- Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) enable solvent-free, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives with high yields (65–94%) and short reaction times (2–4 hours) .
- Magnetically recoverable nanocatalysts (e.g., Fe₃O₄ nanoparticles) allow efficient recycling, reducing waste and cost. These methods achieve yields up to 92% under mild conditions .
- Zinc catalysts in aqueous media at 80°C optimize atom economy, with yields ranging from 40% to 94% depending on substituents .
Q. How are structural and purity characteristics of this compound validated?
- Methodological Answer:
- Spectroscopic Techniques: NMR (¹H/¹³C) and IR confirm functional groups and regioselectivity. Mass spectrometry verifies molecular weight .
- Crystallography: Single-crystal X-ray diffraction resolves tautomeric forms (e.g., 1,4-dihydro vs. 2,4-dihydro configurations) and hydrogen-bonding networks critical for biological activity .
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% typically required for pharmacological studies) .
Q. What broad biological activities are associated with this scaffold?
- Methodological Answer: The core structure exhibits:
- Antimicrobial Activity: Pyrano[2,3-c]pyrazole derivatives inhibit bacterial/fungal growth via membrane disruption or enzyme inhibition (MIC values: 2–32 µg/mL) .
- Anti-inflammatory Effects: COX-2 inhibition and reduced TNF-α production in murine models (IC₅₀: 10–50 µM) .
- Carbonic Anhydrase (CA) Inhibition: Moderate inhibition of α-CA isoforms (Kᵢ: 100–500 nM), particularly CA II and IX .
Advanced Research Questions
Q. How does structural modification influence isoform-selective carbonic anhydrase inhibition?
- Methodological Answer:
- Sulfonamide Substitutions: Tricyclic sulfonamides with benzothiopyrano[4,3-c]pyrazole moieties show >100-fold selectivity for CA II (Kᵢ: 8.2 nM) over CA I (Kᵢ: 890 nM). X-ray crystallography reveals sulfonamide-Zn²⁺ coordination and hydrophobic interactions with CA II residues (e.g., Val135, Leu198) .
- Halogenation: 2,4-Dichlorophenyl groups enhance membrane permeability and CA IX binding (relevant in hypoxic tumors) .
- Tautomerism: 1,4-dihydro forms exhibit stronger CA inhibition than 2,4-dihydro tautomers due to optimal hydrogen-bonding geometry .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer:
- Flexible Ligand Alignment Models: Computational docking with variable receptor conformations accounts for PPARγ partial agonism discrepancies. For example, N1-chlorophenyl-substituted derivatives (e.g., 10ae, 10af) show micromolar binding affinity (IC₅₀: 1.5–3.2 µM) but variable transactivation due to ligand-induced receptor conformational changes .
- Orthogonal Assays: Combine enzymatic assays (e.g., CA inhibition) with cell-based viability tests to distinguish direct target engagement from off-target effects .
Q. How are reaction conditions optimized for scalability and regioselectivity?
- Methodological Answer:
- Solvent Screening: Water or ethanol improves regioselectivity for pyrano[2,3-c]pyrazole over isomeric pyrano[4,3-c]pyrazole by stabilizing intermediates via hydrogen bonding .
- Catalyst Loading: 10 mol% zinc in water achieves 94% yield for electron-deficient aldehydes, while 15 mol% is required for sterically hindered substrates .
- Microwave Assistance: Reduces reaction time from 18 hours to 30 minutes, enhancing throughput without compromising yield (e.g., 70–85% under 300 W irradiation) .
Q. What crystallographic insights guide rational drug design for this scaffold?
- Methodological Answer:
- Active-Site Mapping: X-ray structures of CA II complexes (PDB: 4E3C) show the pyrazole ring π-stacking with Phe131 and the thiopyran moiety occupying a hydrophobic pocket near Val135. Substitutions at C6 (e.g., -CN or -COOEt) modulate hydrogen-bonding with Thr200 .
- Tautomer Stability: 1,4-Dihydro tautomers are stabilized by intramolecular H-bonds between NH and adjacent carbonyl groups, as confirmed by neutron diffraction studies .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
